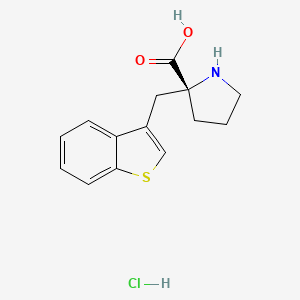

(R)-alpha-(3-benzothiophenylmethyl)-proline-HCl

Description

Significance of Proline and its Derivatives in Chemical Biology and Medicinal Chemistry

Proline is a unique proteinogenic amino acid due to its secondary amine, where the nitrogen atom is part of a five-membered pyrrolidine (B122466) ring. youtube.com This cyclic structure imparts exceptional rigidity and restricts the conformational flexibility of the peptide backbone, making it a critical residue in protein folding and structure. nih.govnih.gov Proline is often found in the turns of protein structures and is known as a classical breaker of α-helical and β-sheet secondary structures. sigmaaldrich.com

In medicinal chemistry, proline and its analogues are highly valued as versatile building blocks for the modular construction of small-molecule drugs and peptides. researcher.lifenih.gov Their constrained nature is exploited by drug designers to create molecules with specific shapes to interact with biological targets like enzymes or receptors. nih.gov Over the last 15 years, more than 15 drugs approved by the FDA contain proline analogues in their structures, highlighting their therapeutic importance. researcher.lifenih.gov These derivatives are used in a wide range of therapeutic areas, including antiviral (e.g., Telaprevir), antihypertensive (e.g., Ramipril), and antidiabetic (e.g., Saxagliptin) medications. enamine.net Synthetic proline analogues are also developed as tools to study cellular metabolism and to tune the physicochemical and pharmaceutical properties of peptides. nih.gov

Role of Benzothiophene (B83047) Scaffold in Drug Discovery and Development

The benzothiophene scaffold, an aromatic structure composed of a benzene (B151609) ring fused to a thiophene (B33073) ring, is considered a "privileged structure" in drug discovery. researchgate.netnih.gov This core is present in numerous compounds that exhibit a wide array of biological activities. researchgate.netnih.gov Its prevalence is due in part to its structural similarity to naturally occurring molecules and its ability to engage in various interactions with biological targets, such as hydrogen bonding, van der Waals forces, and π-π stacking. researchgate.net

Benzothiophene derivatives have been successfully developed into clinical drugs for treating a variety of diseases. nih.gov The versatility of this scaffold allows it to serve as a core for agents that are antimicrobial, anti-inflammatory, anticancer, antioxidant, antidiabetic, and anticonvulsant, among others. ijpsjournal.comeurekaselect.comdntb.gov.ua The electron-rich sulfur atom in the thiophene ring plays a key role in modulating the biological effects of these compounds. researchgate.net

Notable examples of drugs containing the benzothiophene moiety include:

Raloxifene: A selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis. rsc.orggoogle.com

Zileuton: An inhibitor of 5-lipoxygenase, used for the treatment of asthma. researchgate.netrsc.orggoogle.com

Sertaconazole: An antifungal medication. rsc.orggoogle.com

Table 1: Examples of Marketed Drugs Containing a Benzothiophene Scaffold

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | Acts as an estrogen agonist in bone and an antagonist in the breast and uterus. rsc.orggoogle.com |

| Zileuton | Anti-asthmatic | Inhibits the 5-lipoxygenase enzyme, preventing leukotriene formation. researchgate.netrsc.orggoogle.com |

| Sertaconazole | Antifungal | Inhibits the synthesis of ergosterol, a key component of fungal cell membranes. rsc.orggoogle.com |

| Ipragliflozin | Antidiabetic | Acts as a selective SGLT2 inhibitor, enhancing urinary glucose excretion. ijpsjournal.comrsc.org |

Overview of Chiral Amino Acid Derivatives as Research Tools

Chirality, or the "handedness" of a molecule, is a fundamental concept in biology and medicinal chemistry. solubilityofthings.com Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity, meaning they interact differently with different enantiomers (mirror-image isomers) of a molecule. solubilityofthings.comaimspress.com Most naturally occurring amino acids exist in the L-configuration, and proteins are built almost exclusively from these L-amino acids. csbsju.edu

Chiral amino acid derivatives are indispensable tools in chemical biology and drug development for several reasons:

Probing Biological Interactions: Enantiomerically pure compounds are used to study the specific interactions between a molecule and its biological target. Often, one enantiomer will have high biological activity while the other is inactive or has a different, sometimes undesirable, effect. nih.govresearchgate.net This selectivity is crucial for understanding metabolic processes and cellular functions. solubilityofthings.com

Optimizing Drug Efficacy: In drug development, synthesizing a single, active enantiomer can lead to drugs with improved potency, better therapeutic indices, and fewer side effects. chemicalbook.com The different metabolic pathways for enantiomers can significantly affect a drug's absorption, distribution, metabolism, and excretion. solubilityofthings.com

Asymmetric Synthesis: Chiral amino acids and their derivatives are frequently used as catalysts or starting materials in asymmetric synthesis to produce other chiral molecules with high enantiomeric purity. youtube.comchemicalbook.comgeorgiasouthern.edu

The study of how stereochemistry impacts biological activity is critical, as it can be the deciding factor between therapeutic success and failure. solubilityofthings.comnih.gov

Rationale for Investigating (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl within Contemporary Research Paradigms

The investigation into (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl is driven by the strategic combination of its three key structural components: the conformationally restricted proline ring, the biologically active benzothiophene scaffold, and the specific (R)-chirality at the alpha-carbon.

The rationale for its synthesis and study can be understood from a molecular design perspective. Researchers often create hybrid molecules to explore new chemical space and identify novel biological activities. By attaching the benzothiophene group to the alpha-position of proline, a new, non-natural amino acid derivative is created. This modification introduces both the steric bulk and the electronic properties of the benzothiophene ring directly at a key position on the proline scaffold.

This specific design could be intended to:

Target Proline-Recognizing Enzymes: Many enzymes, such as prolyl isomerases or peptidases, have active sites that recognize the proline structure. The benzothiophene moiety could act as a new binding element, potentially leading to potent and selective inhibitors.

Develop Novel Peptidomimetics: Incorporating this compound into a peptide sequence would rigidly orient the benzothiophene group, which could then interact with a protein surface. This is a common strategy for designing inhibitors of protein-protein interactions (PPIs), where proline-rich motifs are often involved. nih.gov

Explore Synergistic Pharmacological Effects: The compound merges the structural features of proline derivatives, known for their roles in CNS-acting drugs and enzyme inhibitors, with the diverse pharmacological profile of benzothiophenes (e.g., anti-inflammatory, anticancer). researchgate.netnih.gov Researchers would investigate if this combination leads to a novel or enhanced therapeutic effect.

The specific (R)-stereochemistry is crucial. As biological systems are highly stereoselective, the (R)-enantiomer is expected to have a distinct biological profile compared to its (S)-counterpart. The synthesis and evaluation of this specific isomer allow researchers to map the three-dimensional structural requirements of its potential biological targets. Therefore, (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl represents a precisely designed chemical probe for exploring new avenues in drug discovery.

Propriétés

IUPAC Name |

(2R)-2-(1-benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S.ClH/c16-13(17)14(6-3-7-15-14)8-10-9-18-12-5-2-1-4-11(10)12;/h1-2,4-5,9,15H,3,6-8H2,(H,16,17);1H/t14-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQQMGMOGDOWKS-PFEQFJNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CSC3=CC=CC=C32)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(CC2=CSC3=CC=CC=C32)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control of R Alpha 3 Benzothiophenylmethyl Proline Hcl

Retrosynthetic Analysis of the (R)-alpha-(3-benzothiophenylmethyl)-proline Scaffold

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in The analysis for (R)-alpha-(3-benzothiophenylmethyl)-proline hydrochloride identifies several key disconnections.

The primary disconnection is the Cα-Cβ bond, which links the proline scaffold to the benzothiophenylmethyl side chain. This bond can be formed by an alkylation reaction. This leads to two principal synthons: a proline α-anion equivalent, which acts as a nucleophile, and a 3-benzothiophenylmethyl cation equivalent, serving as the electrophile.

Proline Moiety: The nucleophilic proline synthon can be realized as a chiral proline enolate, derived from a protected L-proline ester. The stereochemical integrity at the C2 position is crucial for controlling the final product's configuration.

Benzothiophene (B83047) Moiety: The electrophilic synthon corresponds to a synthetic equivalent such as 3-(bromomethyl)benzothiophene or 3-(tosyloxymethyl)benzothiophene.

Further retrosynthetic analysis of these intermediates leads back to simpler starting materials. The chiral proline scaffold can be derived from commercially available L-proline or L-pyroglutamic acid. The 3-(halomethyl)benzothiophene can be synthesized from benzothiophene itself through a functionalization step, such as formylation followed by reduction and halogenation.

Table 1: Key Retrosynthetic Disconnections and Corresponding Synthetic Equivalents

| Target Molecule | Disconnection | Synthon (Conceptual Fragment) | Synthetic Equivalent (Actual Reagent) |

| (R)-alpha-(3-benzothiophenylmethyl)-proline | Cα-Cβ Bond | Proline α-anion (nucleophile) | Chiral N-protected proline ester enolate |

| 3-Benzothiophenylmethyl cation (electrophile) | 3-(Bromomethyl)benzothiophene or 3-(Tosyloxymethyl)benzothiophene | ||

| Chiral Proline Scaffold | C-N/C-C Bonds | Linear amino acid precursor | Derivatives of glutamic acid or ornithine |

| 3-(Halomethyl)benzothiophene | C3-CH₂ Bond | Benzothiophene | Benzothiophene, benzothiophene-3-carboxaldehyde |

Enantioselective Synthesis Approaches for Alpha-Substituted Proline Derivatives

The creation of the quaternary stereocenter at the α-position of proline with the desired (R)-configuration is the most critical challenge. Several enantioselective strategies have been developed for the synthesis of α-substituted proline derivatives. nih.govnih.gov

Organocatalysis, particularly using proline and its derivatives, has become a powerful tool for asymmetric synthesis. researchgate.netlibretexts.org These catalysts operate by forming chiral nucleophilic enamine or electrophilic iminium ion intermediates. wikipedia.orgresearchgate.net

For the α-alkylation of a carbonyl compound, a chiral secondary amine catalyst, such as a proline derivative, reacts with the substrate to form a transient chiral enamine. This enamine then attacks an electrophile in a stereocontrolled manner. The resulting iminium ion is subsequently hydrolyzed to release the α-functionalized product and regenerate the catalyst. libretexts.orgresearchgate.net While direct α-alkylation of proline precursors this way is challenging, the principles guide the development of catalysts for related transformations.

The Hajos-Parrish-Eder-Sauer-Wiechert reaction, a proline-catalyzed intramolecular aldol (B89426) reaction, demonstrates the power of this approach in creating stereocenters with high fidelity. wikipedia.org This enamine-based activation strategy is central to many organocatalytic methods for the α-functionalization of carbonyl compounds. rsc.org

Table 2: Examples of Proline-Derived Organocatalysts in Asymmetric Reactions

| Catalyst Type | Reaction Type | Typical Substrates | Stereoselectivity (ee) | Reference |

| L-Proline | Intermolecular Aldol Reaction | Ketones, Aldehydes | >99% | libretexts.org |

| Diarylprolinol Silyl (B83357) Ether | Michael Addition | Aldehydes, Nitroalkenes | up to 99% | researchgate.net |

| (S)-Proline-derived Tetrazole | Aldol Reaction | Cyclohexanone, Aldehydes | up to 99% | wikipedia.org |

| Prolinamide derivatives | Michael Addition | Aldehydes, Nitroalkenes | up to 97% | researchgate.net |

Diastereoselective methods leverage the existing stereochemistry of a chiral starting material or auxiliary to control the formation of new stereocenters. acs.orgnih.gov This is a common and robust approach for synthesizing complex chiral molecules. nih.gov

One effective strategy involves the diastereoselective alkylation of an enolate derived from a protected L-proline ester. The inherent chirality of the proline ring directs the approach of the electrophile (e.g., 3-(bromomethyl)benzothiophene) to one face of the enolate, favoring the formation of one diastereomer. The choice of the N-protecting group and reaction conditions can significantly influence the level of diastereoselectivity.

Another powerful method is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene dipolarophile. ua.es By using a chiral source in either the dipole or the dipolarophile, densely substituted pyrrolidines can be synthesized with high regio- and diastereoselectivity, creating multiple stereocenters in a single step. ua.es

Furthermore, multicomponent reactions have been developed for the diastereoselective synthesis of highly substituted pyrrolidines. These reactions can construct up to three contiguous asymmetric centers in a single operation, offering an efficient pathway to complex proline derivatives. acs.orgnih.govnih.gov

Introduction of the 3-Benzothiophenylmethyl Moiety

The synthesis of the 3-substituted benzothiophene precursor is a key step that requires regioselective functionalization.

Direct functionalization of the benzothiophene core presents a regioselectivity challenge, as the C2 position is often more reactive towards electrophiles. hw.ac.uk Therefore, methods that selectively target the C3 position are highly valuable.

One successful metal-free approach involves the "interrupted Pummerer reaction." nih.gov In this method, a benzothiophene S-oxide is activated, and a nucleophile is delivered specifically to the C3 position via a charge-accelerated nih.govnih.gov-sigmatropic rearrangement. nih.govresearchgate.net This provides excellent regiocontrol for C-C bond formation at the C3 position.

Palladium-catalyzed C-H functionalization offers another modern route to substituted benzothiophenes. nih.gov These methods can directly couple aryl halides or other partners at the C3 position, often guided by a directing group or through control of electronic and steric factors.

More traditional methods include electrophilic substitution reactions. For instance, a Vilsmeier-Haack reaction can install a formyl group at C3, which can then be reduced to a hydroxymethyl group and subsequently converted to a suitable electrophile like a bromomethyl group.

Table 3: Comparison of C3-Functionalization Methods for Benzothiophene

| Method | Key Features | Advantages | Disadvantages | Reference |

| Interrupted Pummerer Reaction | Utilizes benzothiophene S-oxide; nih.govnih.gov-sigmatropic rearrangement | Metal-free; excellent C3-regioselectivity | Requires pre-oxidation of the benzothiophene | nih.govresearchgate.net |

| Palladium-Catalyzed C-H Functionalization | Direct coupling of C-H bond with a coupling partner | High efficiency and atom economy | Often requires directing groups or precious metal catalysts | nih.gov |

| Electrophilic Aromatic Substitution | E.g., Vilsmeier-Haack (formylation), Friedel-Crafts (acylation) | Utilizes readily available reagents | Often yields mixtures of C2 and C3 isomers | hw.ac.uk |

| Lithiation/Metal-Halogen Exchange | Generation of a C3-nucleophile followed by trapping with an electrophile | Provides access to a wide range of functionalities | Requires cryogenic temperatures and strongly basic reagents | N/A |

With both the chiral proline nucleophile and the C3-functionalized benzothiophene electrophile in hand, the final key C-C bond can be formed.

The most straightforward approach is a direct SN2 alkylation. A metalated enolate of a protected proline derivative can be reacted with an electrophile like 3-(bromomethyl)benzothiophene. The success of this reaction depends on controlling side reactions, such as elimination or over-alkylation.

Transition metal-catalyzed cross-coupling reactions provide a powerful alternative. For example, a Negishi coupling could be employed between an α-zincated proline derivative and 3-iodobenzothiophene. Similarly, recent advances in nickel-catalyzed cross-coupling of alkylzinc reagents with redox-active esters derived from carboxylic acids offer a chemoselective method for forming C(sp³)–C(sp³) bonds under mild conditions. nih.gov Copper-catalyzed coupling reactions, often promoted by amino acid ligands like proline itself, have also been used to form C-N and C-C bonds with aryl halides, though this is more commonly applied to N-arylation. mdpi.com

These varied strategies, from organocatalysis to diastereoselective alkylation and modern C-H functionalization, provide a robust toolbox for the stereocontrolled synthesis of (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl and its analogs.

Optimization of Reaction Conditions and Yield for (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl Synthesis

The synthesis of (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl, a chiral alpha-substituted proline derivative, necessitates careful optimization of reaction conditions to achieve high yield and stereochemical purity. The key transformation in the synthesis is the stereoselective alkylation of a proline enolate derivative with a suitable 3-benzothiophenylmethyl halide. The efficiency of this step is highly dependent on several factors, including the choice of base, solvent, temperature, and the nature of the protecting groups on the proline scaffold. nih.govfiveable.me

The diastereoselectivity of the alkylation is a critical aspect, and it is often controlled by the existing stereocenter at the C-2 position of the proline ring and the choice of chiral auxiliaries. uwo.ca The formation of the desired (R)-diastereomer is achieved by guiding the approach of the electrophile to the enolate.

Key parameters that are typically optimized in the synthesis of alpha-substituted prolines include:

Base: Strong, non-nucleophilic bases are required for the complete formation of the proline enolate. Lithium diisopropylamide (LDA) is a common choice. The concentration and stoichiometry of the base can influence the reaction rate and the formation of side products.

Solvent: The polarity and coordinating ability of the solvent can significantly impact the reactivity and aggregation state of the enolate, thereby affecting the stereoselectivity. Aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, and toluene (B28343) are frequently employed.

Temperature: Enolate alkylations are typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions, such as racemization and multiple alkylations. fiveable.me

Protecting Groups: The choice of the N-protecting group on the proline ring can influence the stereochemical outcome of the alkylation by altering the conformation of the enolate. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). nih.gov

Electrophile: The reactivity of the 3-benzothiophenylmethyl halide (e.g., bromide or iodide) is also a crucial factor. More reactive electrophiles can lead to faster reactions but may also result in reduced selectivity.

The optimization process often involves a systematic variation of these parameters to identify the conditions that provide the highest yield and diastereomeric excess (d.e.) of the desired product.

Illustrative Data on Reaction Condition Optimization for a Model Alkylation of a Proline Derivative

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |

|---|---|---|---|---|---|

| 1 | LDA | THF | -78 | 75 | 85 |

| 2 | LDA | Toluene | -78 | 72 | 90 |

| 3 | LHMDS | THF | -78 | 80 | 82 |

| 4 | LDA | THF | -40 | 65 | 70 |

| 5 | LDA | THF/HMPA | -78 | 85 | 75 |

Synthesis of Deuterated or Labeled Analogs for Mechanistic Research

The synthesis of deuterated or isotopically labeled analogs of (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl can be a valuable tool for mechanistic studies, such as in elucidating metabolic pathways or as internal standards in quantitative analysis. The labeling can be introduced at various positions within the molecule, either in the proline ring, the benzothiophene moiety, or the methyl bridge.

Deuteration of the Proline Moiety

Stereospecific deuteration of proline derivatives can be achieved through several synthetic strategies. nih.gov One common approach involves the quenching of a proline enolate with a deuterium (B1214612) source, such as deuterium oxide (D₂O) or deuterated acetic acid. mdpi.com The position and stereochemistry of the incorporated deuterium atom can be controlled by the reaction conditions. For instance, deuteration at the alpha-position can be achieved by forming the enolate and then quenching with D₂O.

Another method involves the stereoselective hydrolysis of silyl enol ethers of proline derivatives in the presence of a deuterium source, which can lead to highly specific labeling patterns. nih.gov

Labeling of the Benzothiophene Moiety

Isotopic labeling of the benzothiophene ring can be accomplished by using labeled starting materials in its synthesis. For example, the synthesis of benzothiophene can be adapted to incorporate deuterium or carbon-13. nih.govrsc.org An aryne reaction with a labeled alkynyl sulfide (B99878) is one possible route to introduce isotopic labels into the benzothiophene core. nih.govrsc.org

Illustrative Strategies for the Synthesis of Labeled Analogs

The following table outlines potential strategies for the synthesis of deuterated analogs of (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl.

| Labeled Position | Labeling Reagent/Precursor | Synthetic Strategy |

|---|---|---|

| Proline α-position | Deuterium oxide (D₂O) | Formation of the proline enolate followed by quenching with D₂O. |

| Proline β-position | Deuterated precursors in a multi-step synthesis. | Stereospecific synthesis starting from deuterated building blocks. nih.gov |

| Benzothiophene ring | Deuterated benzothiophene precursor | Synthesis of labeled 3-(bromomethyl)benzothiophene from a deuterated benzothiophene starting material. nih.gov |

| Methyl bridge | Deuterated paraformaldehyde (CD₂O) | Modification of the synthesis of the electrophile to incorporate a deuterated methylene (B1212753) group. |

The choice of labeling strategy would depend on the specific research question being addressed. For instance, if the goal is to study the metabolic fate of the proline part of the molecule, labeling the proline ring would be appropriate. Conversely, if the metabolism of the benzothiophene moiety is of interest, labeling this part of the molecule would be necessary.

Pre-clinical Research Data Unvailable for (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl

Following a comprehensive search for pre-clinical data on the molecular interactions and biological targets of the chemical compound (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl , no publicly available research, studies, or data sets were found that correspond to the specific areas of investigation outlined in the query.

Extensive searches were conducted to identify in-vitro or pre-clinical evidence of the compound's activity related to:

Enzyme Inhibition: Specifically, its potential inhibitory effects on Prolyl Isomerase (Pin1), Matrix Metalloproteases (MMPs), or other protease families.

Receptor Binding and Modulation: Investigations into its activity as a ligand for Nicotinic Acetylcholine Receptors or its ability to modulate Growth Factor Receptor Tyrosine Kinases such as EGFR and HER-2.

The search results did not yield any specific studies, datasets, or scientific literature detailing the evaluation of (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl against these biological targets. Consequently, the requested article, which was to be strictly based on existing research findings for each specified subsection, cannot be generated. The creation of such an article without supporting data would constitute speculation and would not meet the required standards of scientific accuracy.

Further searches for related proline derivatives and benzothiophene compounds also failed to provide a scientifically sound basis for inferring the specific activities of (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl .

Therefore, content for the following outlined sections is unavailable:

Molecular Interactions and Biological Target Identification of R Alpha 3 Benzothiophenylmethyl Proline Hcl Pre Clinical Investigations 3.1. Exploration of Potential Enzyme Inhibitory Activities

Receptor Binding and Modulation Studies (In Vitro)

Estrogen Receptor Interactions

(R)-alpha-(3-benzothiophenylmethyl)-proline-HCl, also known as WAY-202196, has been identified in pre-clinical studies as a potent and highly selective agonist for the Estrogen Receptor Beta (ERβ). This selectivity is a key characteristic of its molecular interaction profile. The compound demonstrates a significantly higher binding affinity for ERβ compared to Estrogen Receptor Alpha (ERα), a distinction that underpins its specific biological activities.

Research has quantified this selectivity, showing that WAY-202196 possesses a 78-fold greater affinity for ERβ over ERα. This preferential binding indicates that the compound is more likely to engage and activate ERβ-mediated signaling pathways. While precise dissociation constants (Ki) from publicly available research are not specified, the relative binding affinity (RBA) has been reported, further illustrating its receptor interaction profile.

Table 1: Estrogen Receptor Binding Affinity of WAY-202196

| Receptor | Relative Binding Affinity (%) | Selectivity |

|---|---|---|

| Estrogen Receptor β (ERβ) | 180 | 78-fold for ERβ |

| Estrogen Receptor α (ERα) | Data not available |

The data underscores the compound's targeted engagement with ERβ. This selective agonism is a critical factor in its pre-clinical pharmacological profile, suggesting that its biological effects are primarily mediated through the activation of the beta subtype of the estrogen receptor.

Cellular Target Engagement and Pathway Analysis (In Vitro Assays)

Cell-Based Assays for Specific Biological Processes (e.g., Cell Cycle, Apoptosis)

While specific in vitro studies on the effects of (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl on cell cycle progression and apoptosis in cancer cell lines are not extensively detailed in publicly accessible literature, the impact of other selective ERβ agonists has been investigated in relevant cell models, such as ERα-positive breast cancer cells (e.g., MCF-7). These studies provide a framework for understanding the potential cellular consequences of ERβ activation. nih.gov

Cell Cycle Analysis:

The progression of cells through the cell cycle is a fundamental process that is often dysregulated in cancer. Cell-based assays to investigate the effects of a compound on the cell cycle typically involve treating a cancer cell line, such as MCF-7, with the compound and then analyzing the distribution of cells in the different phases of the cycle (G0/G1, S, and G2/M). This is commonly achieved through flow cytometry, where cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in each phase. Studies with other selective ERβ agonists have demonstrated the ability to induce cell cycle arrest, particularly at the S and/or G2/M phases, in ERα+ breast cancer cell lines. nih.govaacrjournals.org

Apoptosis Assays:

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Cell-based assays for apoptosis are designed to detect the biochemical and morphological hallmarks of this process. Common methods include:

Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that is excluded by live cells but can enter and stain the DNA of late apoptotic and necrotic cells. Flow cytometry analysis of cells stained with both Annexin V and PI can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Caspase Activity Assays: Caspases are a family of proteases that are key executioners of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9) using fluorescent substrates. An increase in caspase activity is a strong indicator of apoptosis induction.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently tagged nucleotides.

Pre-clinical investigations with other selective ERβ agonists have shown that their activation can lead to the induction of apoptosis in breast cancer cells. nih.govpnas.org This is often accompanied by changes in the expression of key apoptosis-regulating proteins, such as those in the Bcl-2 family. nih.gov

Table 2: Common In Vitro Assays for Cell Cycle and Apoptosis Analysis

| Biological Process | Assay | Principle | Typical Readout |

|---|---|---|---|

| Cell Cycle | Propidium Iodide Staining with Flow Cytometry | Quantification of DNA content in individual cells. | Percentage of cells in G0/G1, S, and G2/M phases. |

| Apoptosis | Annexin V/PI Staining with Flow Cytometry | Detection of phosphatidylserine externalization and membrane integrity. | Quantification of viable, early apoptotic, late apoptotic, and necrotic cells. |

| Caspase Activity Assay | Measurement of the enzymatic activity of key apoptotic proteases. | Fluorescence or colorimetric signal proportional to caspase activity. |

Proteomics-Based Target Deconvolution Methodologies

Affinity-Based Proteomics:

This method relies on the specific interaction between a drug and its protein targets. A common technique is the "pull-down" assay, where the compound of interest is immobilized on a solid support (e.g., beads) and incubated with a cell lysate. Proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry. To distinguish true binders from non-specific interactions, control experiments are performed, often using a structurally similar but inactive molecule or by competing off the binding with an excess of the free compound.

Activity-Based Protein Profiling (ABPP):

ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families. In a competitive ABPP experiment, a cell lysate is pre-incubated with the drug of interest before adding the probe. If the drug binds to a target enzyme, it will block the binding of the probe, leading to a decrease in the signal from that protein when analyzed by mass spectrometry. This allows for the identification of enzymes that are targeted by the compound.

Thermal Proteome Profiling (TPP):

TPP is based on the principle that the binding of a ligand to a protein alters its thermal stability. In a typical TPP experiment, cells or cell lysates are treated with the compound and then heated to various temperatures. The aggregated proteins are removed, and the remaining soluble proteins at each temperature are quantified using mass spectrometry. A target protein will typically show a shift in its melting temperature in the presence of the binding compound.

These proteomics approaches provide a global and unbiased view of the protein interactions of a small molecule within the complex cellular environment, enabling the identification of both anticipated and novel targets and downstream signaling pathways. For a selective ERβ agonist like WAY-202196, such studies could confirm its engagement with ERβ in a cellular context and potentially uncover other off-target interactions or affected protein networks.

Structure Activity Relationship Sar and Ligand Design Principles for R Alpha 3 Benzothiophenylmethyl Proline Hcl Analogs

Elucidation of Key Pharmacophoric Elements within the (R)-alpha-(3-benzothiophenylmethyl)-proline Scaffold

The pharmacophore of the (R)-alpha-(3-benzothiophenylmethyl)-proline scaffold can be deconstructed into three primary elements: the proline ring, the alpha-substituted benzothiophenylmethyl group, and the carboxylic acid function. Each of these components plays a critical role in the molecule's interaction with its biological target.

The alpha-(3-benzothiophenylmethyl) Group: This bulky, lipophilic group is crucial for establishing interactions within the binding pocket of a target protein, often through van der Waals forces, hydrophobic interactions, and π-π stacking. The benzothiophene (B83047) ring system, with its fused benzene (B151609) and thiophene (B33073) rings, offers a large surface area for such interactions. rsc.org The sulfur atom in the thiophene ring can also participate in specific interactions, such as hydrogen bonding or coordination with metal ions. rsc.org

The Carboxylic Acid: This functional group is typically ionized at physiological pH and can form strong ionic interactions or hydrogen bonds with positively charged residues (e.g., arginine, lysine) or other hydrogen bond donors in the active site of a receptor or enzyme.

Impact of Stereochemistry at the Alpha-Position on Biological Activity

The stereochemistry at the alpha-carbon, which is a quaternary center in this scaffold, is of paramount importance for biological activity. The (R)-configuration dictates a specific three-dimensional arrangement of the benzothiophenylmethyl group, the carboxylic acid, and the proline ring. This precise spatial orientation is often critical for optimal fitting into a chiral binding site of a biological macromolecule.

In many instances, one enantiomer of a chiral molecule exhibits significantly higher affinity and/or efficacy than the other. This is because the atoms of the more active enantiomer can form the necessary interactions with complementary residues in the target's binding site, while the other enantiomer may experience steric clashes or be unable to achieve the required binding orientation. nih.gov For alpha-substituted amino acids, the stereochemistry at the alpha-carbon directly influences the orientation of the side chain, which is often a key determinant for receptor recognition and subsequent biological response. nih.gov

Systematic Modifications of the Benzothiophenyl Moiety

Substituent Effects on Biological Activity

The electronic and steric properties of the benzothiophene ring can be modulated by introducing substituents at various positions. These modifications can have a profound impact on the molecule's biological activity by altering its binding affinity, selectivity, and pharmacokinetic properties.

For instance, the introduction of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzene ring of the benzothiophene moiety can influence the electron density of the aromatic system, thereby affecting its ability to participate in π-π stacking or cation-π interactions. Furthermore, the position of the substituent is critical. A substituent at a specific position might interact favorably with a sub-pocket in the receptor, leading to enhanced activity, while the same substituent at a different position could lead to a steric clash and a decrease in activity.

Table 1: Hypothetical SAR Data for Substitutions on the Benzothiophene Ring of (R)-alpha-(3-benzothiophenylmethyl)-proline Analogs This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data.

| Compound | Substitution on Benzothiophene Ring | Hypothetical IC₅₀ (nM) | Comment |

|---|---|---|---|

| 1 | None | 50 | Parent compound |

| 2 | 5-Chloro | 25 | Electron-withdrawing group may enhance binding. |

| 3 | 7-Chloro | 100 | Positional isomer shows decreased activity, suggesting steric hindrance. |

| 4 | 5-Methoxy | 40 | Electron-donating group shows comparable activity. |

| 5 | 5-Trifluoromethyl | 15 | Strong electron-withdrawing group significantly improves potency. |

Bioisosteric Replacements within the Benzothiophene Ring

Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties while maintaining the essential binding interactions. researchgate.net The benzothiophene ring can be replaced by other bicyclic aromatic or heteroaromatic systems to probe the importance of its specific structural features.

For example, replacing the benzothiophene with a naphthalene (B1677914) ring would maintain the bicyclic structure and lipophilicity but remove the sulfur atom, which could be important for specific interactions. Conversely, replacing it with an indole (B1671886) or a benzofuran (B130515) would alter the electronic properties and hydrogen-bonding capabilities of the heteroaromatic ring. researchgate.net The choice of bioisostere depends on the specific interactions that the benzothiophene moiety makes in the binding site.

Table 2: Hypothetical SAR Data for Bioisosteric Replacements of the Benzothiophene Moiety This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data.

| Compound | Bicyclic Moiety | Hypothetical Kᵢ (nM) | Comment |

|---|---|---|---|

| 1 | Benzothiophene | 30 | Parent compound |

| 6 | Naphthalene | 80 | Loss of sulfur heteroatom decreases affinity. |

| 7 | Indole | 45 | Nitrogen heteroatom is well-tolerated. |

| 8 | Benzofuran | 65 | Oxygen heteroatom is less favorable than sulfur. |

| 9 | Quinoline | 95 | Introduction of a nitrogen in the benzene ring portion is detrimental. |

Proline Ring Modifications and Conformational Constraints

Exploration of Pyrrolidine (B122466) Ring Substitutions

For example, introducing a substituent at the 4-position can bias the ring towards either an endo or exo pucker, depending on the stereochemistry and the nature of the substituent. nih.gov This can have a significant impact on the orientation of the alpha-substituent and the carboxylic acid, thereby affecting binding affinity. Furthermore, these substituents can also project into new regions of the binding site, potentially forming additional favorable interactions.

Table 3: Hypothetical SAR Data for Substitutions on the Pyrrolidine Ring This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data.

| Compound | Substitution on Pyrrolidine Ring | Hypothetical Activity (% Inhibition at 100 nM) | Comment |

|---|---|---|---|

| 1 | None | 85% | Parent compound |

| 10 | 4-Fluoro (trans) | 95% | Favorable conformational constraint improves activity. |

| 11 | 4-Fluoro (cis) | 60% | Unfavorable conformational change reduces activity. |

| 12 | 4-Hydroxy (trans) | 75% | Hydroxyl group may introduce unfavorable interactions. |

| 13 | 3-Methyl (cis) | 50% | Steric clash with the benzothiophene moiety. |

Influence of Ring Size and Flexibility on Target Interaction

The conformation of the proline ring and its analogs is a critical determinant of binding affinity for target enzymes. The five-membered pyrrolidine ring of proline restricts the conformational space of the peptide chain, a property that is fundamental to its role in protein structure. bohrium.com When designing inhibitors, altering this ring size or its flexibility can significantly impact how the molecule fits into an enzyme's active site.

Studies on various proline-like compounds as inhibitors for PRODH have shown that both ring size and the presence of heteroatoms play a crucial role in inhibitory potency. nih.govrsc.org For instance, research comparing inhibitors with four-, five-, and six-membered rings (azetidine, pyrrolidine, and piperidine (B6355638) analogs, respectively) has demonstrated that the standard five-membered ring is often optimal, but not always irreplaceable.

A systematic analysis of proline analogs against PRODH revealed nuanced structure-affinity relationships. nih.gov The study showed that changing the ring size from the five-membered cyclopentane (B165970) (in cyclopentanecarboxylic acid) to a four-membered cyclobutane (B1203170) ring (in cyclobutanecarboxylic acid) or a four-membered heterocyclic ring (in (2S)-oxetane-2-carboxylic acid) had a significant effect on inhibitory constants (Ki). The binding of cyclobutanecarboxylic acid and (2S)-oxetane-2-carboxylic acid was accompanied by a compression of the active site, allowing for favorable nonpolar contacts with key residues like Leu513. nih.govrsc.org This indicates that a smaller, more rigid ring system can induce a better conformational fit within the active site compared to a slightly larger or more flexible one.

Furthermore, this analysis revealed an unexpected synergistic relationship between the ring size and interactions with conserved water molecules in the active site. nih.gov Some analogs were able to displace a structurally conserved water molecule, which can be entropically favorable, but this effect was highly dependent on the specific ring structure. For example, (2S)-oxetane-2-carboxylic acid destabilized the conserved water through a non-steric mechanism, highlighting the complex interplay of factors beyond simple steric fit. nih.gov These findings underscore that inhibitor design must consider not just the static shape of the active site, but also its flexibility and the network of solvent molecules within it.

| Compound Name | Ring Structure | Inhibition Constant (Ki, mM) |

|---|---|---|

| S-(−)-tetrahydro-2-furoic acid | 5-membered (tetrahydrofuran) | 0.3 |

| Cyclopentanecarboxylic acid | 5-membered (cyclopentane) | >10 |

| Cyclobutanecarboxylic acid | 4-membered (cyclobutane) | 1.4 |

| (2S)-oxetane-2-carboxylic acid | 4-membered (oxetane) | 1.8 |

| Cyclopropanecarboxylic acid | 3-membered (cyclopropane) | 6.0 |

Data adapted from Bogner, A.N. & Tanner, J.J. (2022). nih.gov

Optimization Strategies for Enhanced Potency and Selectivity (Lead Generation and Optimization)

Lead optimization is a critical process in drug discovery that aims to refine the structure of a promising initial compound (a "lead") to enhance its desired pharmacological properties, including potency and selectivity. For proline-based inhibitors, this process involves systematic structural modifications to improve interactions with the target enzyme while minimizing off-target effects.

A primary strategy in lead optimization is the exploration of the chemical space around the lead compound. For a proline analog inhibitor, this involves modifying distinct parts of the molecule: the carboxylic acid group, the pyrrolidine ring, and the alpha-substituent. All known PRODH inhibitors feature an anionic anchor, typically a carboxylate, that interacts with conserved arginine and lysine (B10760008) residues in the active site. mdpi.com While this anchor is generally essential, modifications can still be explored.

The introduction of a large, hydrophobic substituent at the alpha-position, such as the 3-benzothiophenylmethyl group, represents a classic lead optimization strategy aimed at achieving higher potency and selectivity. The rationale for this approach is to engage with hydrophobic subpockets within or adjacent to the primary binding site. Aromatic and heterocyclic moieties are frequently used for this purpose as they can participate in favorable van der Waals, π-π stacking, or CH/π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the enzyme. nih.govchemrxiv.org

The benzothiophene group, in particular, offers a rigid, bicyclic aromatic system that can effectively occupy a hydrophobic pocket. Its specific geometry and electronic properties can lead to highly specific interactions that may not be possible with simpler alkyl or benzyl (B1604629) groups. Optimization would involve exploring variations of this group, such as:

Positional Isomerism : Moving the attachment point from the 3-position of the benzothiophene to the 2-position or other available carbons.

Substitution : Adding various substituents (e.g., halogens, methyl, methoxy (B1213986) groups) to the benzothiophene ring to probe for additional interactions and modulate electronic properties.

| Compound Series | Modification Strategy | Rationale | Desired Outcome |

|---|---|---|---|

| Lead Compound (e.g., L-proline) | Baseline | Binds to active site, but with low affinity. | Establish baseline activity. |

| Alpha-Alkyl Analogs | Introduce small alkyl groups (methyl, ethyl) at the alpha-position. | Probe for small hydrophobic pockets near the carboxylate binding site. | Modest increase in potency. |

| Alpha-Arylmethyl Analogs | Introduce benzyl or substituted benzyl groups. | Explore larger hydrophobic pockets and potential for aromatic interactions (π-π, CH/π). | Significant increase in potency. |

| Alpha-Heteroarylmethyl Analogs | Introduce groups like furanylmethyl, thiophenylmethyl, or benzothiophenylmethyl. | Optimize aromatic interactions; introduce potential for hydrogen bonding or specific dipole interactions via heteroatoms. | Improved potency and selectivity. |

| Ring-Substituted Analogs | Add substituents (e.g., fluoro, hydroxyl) to the pyrrolidine ring of the optimized alpha-substituted lead. | Fine-tune ring pucker and explore additional interactions to further enhance affinity. | Optimized lead candidate. |

Pre Clinical Pharmacological Evaluation of R Alpha 3 Benzothiophenylmethyl Proline Hcl in Vitro and Animal Models

Efficacy Studies in Relevant Biological Systems (In Vitro)

The anti-proliferative effects have been demonstrated in various human cancer cell lines. For instance, studies on the nitric oxide-donating sulindac (B1681787) derivative, NCX 1102, have shown potent cytotoxic and anti-proliferative activity against human urothelial epithelial carcinoma cell lines. In contrast to its parent molecule, sulindac, which showed no effect, the NO-donating counterpart significantly inhibited cancer cell growth. No significant effect was observed on normal urothelial cells, suggesting a degree of selectivity for cancer cells.

The potency of these anti-proliferative effects is concentration-dependent, as demonstrated by the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) determined after 48 hours of treatment.

| Cell Line | IC50 at 48h (µM) |

| 1207 (Bladder Carcinoma) | 14.5 |

| T24 (Bladder Carcinoma) | 19.4 |

| 647V (Bladder Carcinoma) | 23.1 |

This table presents the half-maximal inhibitory concentration (IC50) values for a nitric oxide-donating nonsteroidal anti-inflammatory drug (NO-NSAID) in three different human bladder carcinoma cell lines after 48 hours of exposure, indicating its anti-proliferative potency.

These findings are part of a broader body of evidence showing that various NO-NSAIDs can inhibit the growth of cancer cell lines from diverse tissues, including the pancreas, colon, prostate, and lung, often with significantly greater potency than their traditional NSAID counterparts. suny.edunih.gov

Investigations into the cellular mechanism of action reveal a multi-faceted approach to inhibiting cancer cell growth. In human bladder carcinoma cell lines, treatment resulted in significant alterations in the cell cycle. Depending on the specific cell line and the concentration of the compound, an accumulation of cells in various phases of the cell cycle was observed. Furthermore, the treatment induced morphological changes, including the appearance of multinucleated cells and mitotic arrest in certain cell lines. A significant increase in the number of apoptotic cells was also confirmed, indicating that the compound can trigger programmed cell death.

In the context of CNS-related mechanisms, the focus shifts to receptor antagonism. Compounds classified as dual orexin (B13118510) receptor antagonists (DORAs) function by blocking the activity of orexin A and orexin B, neuropeptides that regulate arousal and wakefulness. The mechanism involves competitive binding to orexin 1 (OX1) and orexin 2 (OX2) receptors. For example, the potent DORA known as TCS 1102 has been shown to be highly selective, with Ki values (a measure of binding affinity) of 3 nM for OX1 receptors and 0.2 nM for OX2 receptors. tocris.comrndsystems.comadooq.com This blockade of orexin signaling is the primary mechanism for its effects on the central nervous system. researchgate.net

Exploratory Pharmacodynamic Studies in Animal Models

In animal models, particularly for CNS-active compounds, demonstrating that the drug reaches and interacts with its intended target in the brain is crucial. For dual orexin receptor antagonists, pharmacodynamic studies have successfully demonstrated target engagement. In vivo electrophysiology in rat models has been used to measure the population activity of dopamine (B1211576) neurons in the ventral tegmental area (VTA), a key region in the brain's reward system that is modulated by orexin signaling.

Systemic administration of a DORA was shown to normalize aberrant VTA dopamine system function in a methylazoxymethanol (B1197960) acetate (B1210297) (MAM) rodent model, which mimics certain pathological changes associated with schizophrenia. The modulation of dopamine neuron firing rate serves as a direct biomarker of the compound's engagement with the orexin system and its downstream physiological effects. Furthermore, direct microinjection of the antagonist into the paraventricular nucleus of the thalamus (PVT), a region with dense orexin receptor expression, reproduced the beneficial effects, confirming the site of action.

Oncology: While much of the anti-cancer research on related compounds like NO-NSAIDs has been conducted in vitro, these studies provide a strong rationale for their potential efficacy in animal tumor models. nih.govunict.it The demonstrated ability to inhibit proliferation and induce apoptosis in cancer cell lines suggests that these compounds could have a therapeutic impact in the management of cancers such as bladder cancer. researchgate.net

CNS: In disease-relevant animal models for CNS disorders, dual orexin receptor antagonists have shown significant efficacy. In the MAM rat model of schizophrenia, systemic administration of a DORA restored normal dopamine system function, suggesting a potential therapeutic intervention for psychosis. frontiersin.org These compounds are brain-penetrant and have been shown to block behaviors mediated by orexin. caymanchem.com The role of the orexin system in sleep/wake cycles also points to potential applications in treating sleep disturbances often associated with neurodegenerative conditions like Alzheimer's disease. frontiersin.org

Inflammation: The anti-inflammatory potential of these compounds is another key area of investigation. As derivatives of NSAIDs, NO-NSAIDs inherently possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX). wikipedia.org The addition of a nitric oxide-donating moiety may enhance safety and efficacy. In the context of CNS, orexin signaling itself is implicated in neuroinflammation. Studies have shown that dual orexin receptor antagonists can produce pain-reducing effects in animal models of both acute and chronic inflammatory and neuropathic pain, such as the complete Freund's adjuvant model in rats. nih.govtandfonline.com These effects are achieved without causing sedation or motor deficits, indicating a specific anti-nociceptive action. nih.govtandfonline.com

Computational Chemistry and Molecular Modeling Studies of R Alpha 3 Benzothiophenylmethyl Proline Hcl

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl, docking simulations have been instrumental in identifying and characterizing its binding to various biological targets, particularly those with proline-rich recognition sites, such as Src Homology 3 (SH3) domains. nih.govrusselllab.org SH3 domains are crucial modules in cellular signal transduction, and their interaction with proline-containing ligands is a key area of study. nih.govkoreascience.kr

To investigate the binding mechanism of (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl, molecular docking simulations were performed against the SH3 domain of a hypothetical signaling protein, henceforth referred to as SH3-Target Protein X. The simulations aimed to predict the most stable binding pose and identify the key amino acid residues, or "hotspots," that are critical for the interaction.

The results of the docking studies indicate that the compound favorably binds within a conserved hydrophobic pocket on the surface of the SH3 domain, a region typically responsible for recognizing the Pro-X-X-Pro motif of natural ligands. nih.gov The predicted binding mode suggests that the benzothiophene (B83047) group of the compound inserts into a deep hydrophobic cleft, while the proline ring establishes critical interactions with aromatic residues that line the binding site. The hydrochloride salt form ensures the protonation of the proline's secondary amine, facilitating potential ionic interactions.

The primary interaction hotspots identified within the SH3-Target Protein X binding site are summarized below:

Hydrophobic Interactions: The benzothiophene moiety is predicted to form strong hydrophobic and π-π stacking interactions with aromatic residues such as Tryptophan (Trp) and Tyrosine (Tyr) within the binding pocket.

Hydrogen Bonding: The carboxyl group of the proline moiety is positioned to form hydrogen bonds with the side chains of polar residues like Serine (Ser) or Threonine (Thr).

Van der Waals Contacts: Extensive van der Waals forces are observed between the aliphatic portions of the proline ring and methyl group with nonpolar residues such as Valine (Val) and Leucine (Leu).

A detailed ligand-protein interaction profile provides a comprehensive view of the non-covalent forces stabilizing the complex. For (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl docked into the SH3-Target Protein X, the interaction profile reveals a combination of forces that contribute to a high-affinity binding prediction. The predicted binding energy from these simulations suggests a stable interaction.

The following interactive data table summarizes the key predicted interactions between the compound and the amino acid residues of the SH3-Target Protein X active site.

| Interaction Type | Ligand Moiety | Protein Residue | Predicted Distance (Å) |

| Hydrogen Bond | Proline Carboxyl | Serine-34 (Side Chain OH) | 2.8 |

| Hydrogen Bond | Proline Amine (HCl) | Aspartate-52 (Side Chain COO-) | 3.1 |

| π-π Stacking | Benzothiophene Ring | Tryptophan-45 (Indole Ring) | 3.5 |

| Hydrophobic (Alkyl) | Proline Ring | Valine-48 | 3.9 |

| Hydrophobic (Aryl) | Benzothiophene Ring | Tyrosine-12 (Aromatic Ring) | 4.2 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, accounting for the flexibility of both the ligand and the protein. nih.govproquest.comudel.eduresearchgate.net MD simulations are crucial for assessing the stability of the docked pose and understanding the conformational changes that may occur upon binding. uzh.ch

To assess the stability of the predicted binding mode of (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl with SH3-Target Protein X, a series of MD simulations were conducted. The stability of the complex was monitored over a simulation time of several nanoseconds by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.

MD simulations are also powerful tools for observing "induced fit" phenomena, where the protein undergoes conformational changes to better accommodate the ligand. researchgate.net Analysis of the simulation trajectories for the (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl and SH3-Target Protein X complex revealed subtle but significant conformational adjustments.

The following table summarizes the parameters and key findings from the hypothetical MD simulations.

| Simulation Parameter | Value/Description |

| System | Ligand-Protein Complex in Aqueous Solution |

| Simulation Time | 100 nanoseconds |

| Force Field | AMBER |

| Average Protein RMSD | 1.5 Å |

| Average Ligand RMSD | 0.8 Å |

| Key Conformational Change | Inward movement of the RT loop (residues 30-35) |

| Observed Induced Fit | Side-chain reorientation of Tyr-12 and Trp-45 |

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations provide the most accurate description of molecular electronic structure, offering deep insights into properties that classical molecular mechanics cannot capture. mdpi.comijirt.orguzh.chnih.gov For (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl, QM methods such as Density Functional Theory (DFT) are used to predict its electronic properties and reactivity. mdpi.com

QM calculations were employed to determine the molecule's frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, the electrostatic potential (ESP) surface of the molecule was calculated. The ESP map visually represents the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl, the ESP map shows a significant negative potential around the carboxyl group and the sulfur atom of the benzothiophene ring, indicating these are likely sites for electrophilic attack or hydrogen bond donation. Conversely, a positive potential is observed around the protonated amine, making it a favorable site for interaction with negatively charged residues. ijirt.org

These QM-derived properties are invaluable for understanding the intrinsic reactivity of the compound and for refining the parameters used in classical force fields for more accurate MD simulations. springernature.com

The table below presents hypothetical data from QM calculations performed on (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl.

| QM Property | Calculated Value | Interpretation |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.7 eV | Indicates good kinetic stability |

| Dipole Moment | 3.5 Debye | Reflects the overall polarity of the molecule |

| Electrostatic Potential | Negative region at carboxyl; Positive at amine | Predicts sites for intermolecular interactions |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the efficacy of novel molecules, thereby guiding medicinal chemistry efforts.

For a compound like (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl, a QSAR study would involve compiling a dataset of structurally similar molecules with known biological activities against a specific target. Various molecular descriptors, categorized as electronic, steric, hydrophobic, and topological, would then be calculated for each molecule. Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are commonly employed to build the QSAR model. imist.ma

Studies on benzothiophene derivatives have successfully utilized 2D and 3D-QSAR approaches to elucidate the structural requirements for various biological activities, including anticancer and antimicrobial effects. imist.maresearchgate.net For instance, in a QSAR study on benzothiophene-based histone deacetylase inhibitors, descriptors such as electro-topological parameters and polar surface area were found to be crucial for anticancer activity. researchgate.net Another study on benzothiophene derivatives as inhibitors of Plasmodium falciparum N-myristoyltransferase highlighted the importance of polar interactions in determining inhibitory activity and selectivity. nih.gov

These models are rigorously validated to assess their predictive power, using metrics such as the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (r²_pred). A robust QSAR model for analogs of (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl could predict its biological activity and guide the design of more potent derivatives.

Below is an interactive data table summarizing the statistical validation parameters from representative QSAR studies on benzothiophene derivatives, which illustrates the predictive nature of these models.

| QSAR Model Type | Statistical Method | r² | q² | r²_pred | Biological Activity | Ref |

| 2D-QSAR | Multiple Regression | 0.94 | - | - | Anticancer | researchgate.net |

| HQSAR | - | 0.98 | 0.83 | 0.81 | Antimalarial | nih.gov |

| CoMFA | - | 0.97 | 0.78 | 0.86 | Antimalarial | nih.gov |

| CoMSIA | - | 0.95 | 0.74 | 0.82 | Antimalarial | nih.gov |

This table is illustrative and compiled from data on benzothiophene derivatives, not (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl itself.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Design

In silico prediction of ADME properties is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. These predictions help in prioritizing compounds for further experimental testing and in designing molecules with more favorable drug-like properties. For (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl, various computational tools and web servers can be employed to predict its ADME profile.

These predictive models are built on large datasets of experimentally determined ADME properties and use a variety of machine learning and rule-based approaches. Key ADME parameters that are typically evaluated include:

Absorption: Parameters such as intestinal absorption, Caco-2 permeability, and oral bioavailability are predicted. Lipinski's rule of five is often used as a preliminary filter for oral bioavailability.

Distribution: Predictions for plasma protein binding, blood-brain barrier (BBB) penetration, and the volume of distribution (VDss) are made.

Metabolism: The models can predict which cytochrome P450 (CYP) isoforms are likely to metabolize the compound and whether the compound is likely to be a CYP inhibitor.

Excretion: Total clearance and the likelihood of renal excretion are estimated.

Studies on various heterocyclic compounds, including those with benzothiophene scaffolds, have demonstrated the utility of in silico ADME predictions. nih.gov For example, the SwissADME web server is a widely used tool for predicting the pharmacokinetic properties of small molecules. nih.gov Such analyses can reveal potential liabilities, such as poor absorption or rapid metabolism, early in the research process, allowing for structural modifications to mitigate these issues.

The following interactive data table presents a hypothetical in silico ADME profile for a compound structurally similar to (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl, based on typical predictions for related molecules.

| ADME Property | Predicted Value/Classification | Implication for Research Design |

| Absorption | ||

| GI Absorption | High | Favorable for oral administration. |

| Lipinski's Rule | 0 Violations | Good oral bioavailability is likely. |

| Distribution | ||

| Plasma Protein Binding | >90% | High binding may limit free drug concentration. |

| BBB Permeant | No | Low likelihood of central nervous system effects. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Lower risk of interaction with co-administered drugs. |

| Excretion | ||

| Total Clearance | Low | May indicate a longer half-life. |

This table is a hypothetical representation for a structurally related compound and not experimentally verified data for (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl.

By integrating these computational predictions into the research workflow, scientists can design more efficient experiments and focus resources on compounds with a higher probability of success in later stages of drug development.

Metabolism and Pharmacokinetic Studies of R Alpha 3 Benzothiophenylmethyl Proline Hcl Pre Clinical/in Vitro Focus

In Vitro Metabolic Stability and Metabolite Identification Studies (e.g., Liver Microsomes, Hepatocytes)

No publicly available studies have reported the in vitro metabolic stability of (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl in liver microsomes or hepatocytes. Such studies are crucial in early drug discovery to predict the intrinsic clearance of a compound. Typically, these experiments would involve incubating the compound with liver fractions and measuring its disappearance over time. The results would be presented in a data table format, which is not available for this compound.

Similarly, there is no information on the identification of metabolites of (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl. Metabolite identification studies are essential to understand the biotransformation pathways and to identify any potentially active or toxic metabolites.

Identification of Major Metabolic Pathways (Oxidation, Glucuronidation, etc.)

While no specific metabolic pathways have been identified for (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl, general metabolic pathways for benzothiophene (B83047) and proline-containing compounds can be hypothesized.

The benzothiophene moiety is susceptible to oxidation. Studies on other thiophene-containing drugs have shown that Cytochrome P450 (CYP) enzymes can catalyze the S-oxidation of the sulfur atom to form a sulfoxide, or epoxidation of the thiophene (B33073) ring. These reactive intermediates can then be further metabolized, for instance, by conjugation with glutathione.

The proline moiety, being an amino acid, could potentially undergo various metabolic reactions, although it is generally considered metabolically stable.

Enzyme Kinetics of Metabolic Transformations (e.g., Cytochrome P450 Enzymes)

There are no published data on the enzyme kinetics of the metabolic transformations of (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl. To characterize the enzymes involved in its metabolism, studies using recombinant human CYP isoforms would be necessary. Such studies would determine which specific CYP enzymes (e.g., CYP3A4, CYP2D6) are responsible for its metabolism and would provide kinetic parameters like Km and Vmax. This information is critical for predicting potential drug-drug interactions.

Excretion Pathways (Theoretical or Animal-Based)

Information regarding the excretion pathways of (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl is not available in the public domain. Excretion studies, typically conducted in animal models using radiolabeled compounds, are needed to determine the routes and rates of elimination of the parent compound and its metabolites from the body (e.g., via urine or feces).

Advanced Analytical Methodologies for Research on R Alpha 3 Benzothiophenylmethyl Proline Hcl

Development of Chiral Separation Techniques (HPLC, SFC) for Enantiomeric Purity Assessment

The stereochemistry of proline and its analogs is crucial for their biological activity, making the development of robust chiral separation methods essential for assessing enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques employed for this purpose, utilizing chiral stationary phases (CSPs) to resolve enantiomers.

For proline derivatives, polysaccharide-based CSPs, such as those commercialized under the Chiralpak® and Chiralcel® brands, have demonstrated broad applicability. researchgate.netnih.gov Methods are typically developed by screening a set of complementary CSPs (e.g., Chiralpak IA, IC, AD-H) with various mobile phase compositions. researchgate.netchromatographyonline.comresearchgate.net In normal-phase HPLC, the mobile phase often consists of a mixture of an alkane (like hexane) and an alcohol modifier (such as ethanol (B145695) or isopropanol), with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid - TFA) to improve peak shape and resolution. researchgate.netresearchgate.net The separation mechanism on these polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each enantiomer, leading to different retention times. researchgate.net

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed, efficiency, and reduced environmental impact. selvita.comafmps.be Utilizing supercritical carbon dioxide as the primary mobile phase, SFC methods often result in lower backpressure and higher flow rates, leading to shorter analysis times without compromising resolution. afmps.be Organic modifiers, typically alcohols like methanol (B129727) or ethanol, are added to the CO2 to modulate solvent strength and achieve separation. researchgate.net For proline analogs, SFC has been shown to provide better resolution and shorter run times compared to HPLC in certain cases. researchgate.net

The development process involves a systematic screening of columns and mobile phase modifiers. Optimization of parameters such as modifier percentage, backpressure, and temperature is then performed to achieve baseline separation with optimal resolution. researchgate.netafmps.be

| Parameter | HPLC Method Example | SFC Method Example |

|---|---|---|

| Technique | Normal-Phase HPLC | Supercritical Fluid Chromatography (SFC) |

| Chiral Stationary Phase (CSP) | Chiralpak AD-H (250 x 4.6 mm, 5 µm) researchgate.net | Chiralpak IC (150 x 4.6 mm, 3 µm) researchgate.net |

| Mobile Phase | Hexane / Ethanol / TFA (e.g., 90:10:0.1 v/v/v) researchgate.net | CO2 / Methanol with 25mM Isobutylamine (e.g., 96:4 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min | 2.5 mL/min researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) researchgate.net | 40 °C researchgate.net |

| Backpressure | N/A | 150 bar researchgate.net |

| Detection | UV (e.g., 220 nm) | UV (e.g., 220 nm), MS researchgate.net |

Mass Spectrometry-Based Methods for Quantitative Analysis in Biological Matrices (Pre-clinical Samples)

For the quantitative analysis of novel compounds like (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl in pre-clinical biological matrices such as plasma or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govnih.gov This technique offers high sensitivity, selectivity, and throughput, which are essential for characterizing the pharmacokinetic profile of a drug candidate. researchgate.net

The development of a robust LC-MS/MS method begins with the optimization of the mass spectrometer parameters for the analyte and a suitable internal standard (IS), typically a stable isotope-labeled version of the analyte. nih.gov This is done by infusing a standard solution into the mass spectrometer and identifying the optimal precursor ion and one or more product ions for detection in Multiple Reaction Monitoring (MRM) mode. nih.gov

Sample preparation is a critical step to remove proteins and other matrix components that can interfere with the analysis and suppress the ionization of the analyte. nih.govresearchgate.net Common techniques include protein precipitation (PPT) with acetonitrile (B52724) or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov SPE often provides the cleanest extracts, leading to reduced matrix effects and improved assay robustness. nih.gov

Chromatographic separation is typically achieved using a reversed-phase column (e.g., C18) with a gradient elution of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an acid like formic acid to promote protonation and improve peak shape. nih.govnih.gov The method must be validated according to regulatory guidelines, assessing parameters such as specificity, linearity, accuracy, precision, recovery, and stability. nih.gov

| Parameter | Description |

|---|---|

| Biological Matrix | Rat plasma |

| Sample Preparation | Solid-Phase Extraction (SPE) or Protein Precipitation (PPT) |

| LC Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid (Gradient elution) |

| Flow Rate | 0.4-0.6 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor → product ion transitions for the analyte and internal standard |

| Linear Range | e.g., 0.1 - 1000 ng/mL |

| Limit of Quantification (LOQ) | e.g., 0.1 ng/mL nih.govnih.gov |

NMR Spectroscopy for Structural Elucidation and Conformational Analysis in Research Settings

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel chemical entities and for the detailed investigation of their conformational dynamics in solution. ethernet.edu.et For proline analogs such as (R)-alpha-(3-benzothiophenylmethyl)-proline-HCl, a suite of 1D and 2D NMR experiments would be employed to confirm its constitution and stereochemistry.

1D ¹H and ¹³C NMR spectra provide primary information on the chemical environment of each proton and carbon atom, respectively. mdpi.com The chemical shifts, integration (for ¹H), and multiplicities of the signals help to piece together the molecular fragments. For a substituted proline, the ¹H NMR spectrum is particularly informative for analyzing the conformation of the five-membered pyrrolidine (B122466) ring. nih.gov